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Compound of Interest

Compound Name: HS-27

Cat. No.: B10824631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and technical information for

the effective use of the Hs27 human fibroblast cell line in research and drug development. This

document covers cell line characteristics, culture, and key applications, including transfection

and co-culture systems.

Cell Line Characteristics
The designation "Hs27" can refer to two distinct human fibroblast cell lines available from cell

line repositories. It is crucial for researchers to verify the specific cell line being used based on

its origin and catalog number.

Hs27 (ATCC® CRL-1634™): This cell line was derived from the foreskin of a normal

newborn Black male.[1][2] These cells are fibroblastic in morphology and can be propagated

for approximately 42 passages.[1]

HS-27A (ATCC® CRL-2496™): This cell line is a subclone of HS-27, derived from the bone

marrow stroma of a 30-year-old White male. It was immortalized using the amphotropic

retrovirus vector LXSN16E6E7. Unlike the HS-5 stromal cell line, HS-27A secretes low levels

of growth factors.

Table 1: Summary of Hs27 Cell Line Characteristics
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Characteristic Hs27 (CRL-1634) HS-27A (CRL-2496)

Organism Homo sapiens (Human) Homo sapiens (Human)

Tissue of Origin Foreskin Bone Marrow Stroma

Donor Age Newborn 30 years

Donor Gender Male Male

Donor Ethnicity Black White

Morphology Fibroblast
Fibroblast-like, large flattened

polygonal cells

Growth Properties Adherent Adherent

Immortalization
Finite lifespan (approx. 42

passages)
HPV-16 E6/E7 expression

Key Antigen Expression Not specified
Vascular Cell Adhesion

Molecule 1 (VCAM-1/CD106)

Karyotype 46,XY Not specified

Applications
The Hs27 cell lines are versatile tools for a variety of research applications:

Hs27 (CRL-1634):

Wound Healing Assays: As a dermal fibroblast line, it is a relevant model for studying the

cellular and molecular mechanisms of wound repair.[3]

Toxicology and High-Throughput Screening: Its normal, non-transformed phenotype

makes it suitable for assessing the cytotoxic effects of compounds.

Collagen Synthesis Studies: It has been used to investigate the induction of collagen

synthesis by various agents.[4]
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Feeder Layer for Epithelial Cell Culture: While some studies suggest it is less effective

than other fibroblast lines, it has been evaluated for its capacity to support the growth of

human corneal epithelial cells.

HS-27A (CRL-2496):

Immunology Research: Its stromal origin and expression of VCAM-1 make it a valuable

tool for studying the interactions between hematopoietic cells and the bone marrow

microenvironment.

Co-culture Studies: It is used in co-culture experiments to investigate the influence of the

stromal microenvironment on other cell types, such as cancer cells or hematopoietic stem

cells.[5]

Cancer Biology: Researchers utilize HS-27A to model the supportive role of the tumor

microenvironment in cancer development and progression.[6]

Experimental Protocols
Cell Culture
Table 2: Quantitative Parameters for Hs27 Cell Culture

Parameter Hs27 (CRL-1634) HS-27A (CRL-2496)

Complete Growth Medium DMEM + 10% FBS RPMI-1640 + 10% FBS

Seeding Density 1-2 x 10,000 cells/cm²
Not explicitly stated, use

standard fibroblast densities

Subculture Ratio 1:2 to 1:4 1:10 split as needed

Subculture Confluency 70-80% 70-80%

Trypsin/EDTA Concentration
0.05% Trypsin/EDTA or 0.25%

Trypsin/0.03% EDTA

Accutase or 0.25%

Trypsin/0.53 mM EDTA

Incubation Conditions 37°C, 5% CO₂ 37°C, 5% CO₂

Medium Renewal 2 to 3 times per week 2 to 3 times per week

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b10824631?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33251214/
https://www.benchchem.com/product/b10824631?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.584232/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Thawing and Culturing Frozen Cells:

Rapidly thaw the cryovial in a 37°C water bath.

Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).

Incubate the culture at 37°C in a 5% CO₂ humidified incubator.

To avoid excessive alkalinity, it is recommended to place the culture vessel with complete

growth medium in the incubator for at least 15 minutes prior to adding the thawed cells to

allow the medium to reach its normal pH (7.0-7.6).

Protocol for Subculturing Adherent Cells:

Aspirate the culture medium from the flask.

Briefly rinse the cell layer with a sterile, calcium and magnesium-free salt solution (e.g., PBS)

to remove residual serum.

Add a sufficient volume of pre-warmed dissociation reagent (e.g., Trypsin-EDTA or Accutase)

to cover the cell layer.

Incubate the flask at room temperature or 37°C for a few minutes until the cells detach.

Monitor the process under a microscope.

Once the cells are detached, add complete growth medium to inactivate the dissociation

reagent.
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Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a cell count and determine cell viability.

Seed new culture flasks at the recommended seeding density.

Incubate the new cultures at 37°C in a 5% CO₂ humidified incubator.

Protocol for Cryopreservation:

Follow steps 1-6 of the subculturing protocol.

Centrifuge the cell suspension and resuspend the pellet in a pre-chilled cryopreservation

medium (e.g., complete growth medium with 5-10% DMSO).

Aliquot the cell suspension into cryovials.

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Transfection
Transfection of Hs27 cells can be achieved using various commercially available reagents. The

following is a general protocol that should be optimized for your specific plasmid and

experimental conditions.

Table 3: General Transfection Parameters (per well of a 24-well plate)
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Parameter Recommended Starting Condition

Cell Confluency at Transfection 70-90%

DNA per well 0.5 µg

Transfection Reagent Volume 1.5 µL (for a 3:1 reagent to DNA ratio)

Complex Formation Medium Serum-free medium (e.g., Opti-MEM)

Incubation Time for Complex Formation 15-20 minutes at room temperature

Post-transfection Incubation 24-48 hours

Protocol for Transient Transfection:

Cell Seeding: Approximately 18-24 hours before transfection, seed Hs27 cells in a 24-well

plate to reach 70-90% confluency at the time of transfection.

Complex Preparation:

In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

In a separate sterile tube, add 1.5 µL of transfection reagent to 50 µL of serum-free

medium.

Add the diluted DNA to the diluted transfection reagent and mix gently by pipetting.

Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of

DNA-reagent complexes.

Transfection:

Gently add the DNA-reagent complexes dropwise to the cells in each well.

Gently rock the plate to ensure even distribution.

Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours before analysis.

Co-culture
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Hs27 cells can be used in both direct and indirect co-culture systems to study cell-cell

interactions.

Protocol for Direct Co-culture with Cancer Cells:

Fibroblast Seeding: Seed Hs27 cells in a culture plate and allow them to adhere and reach a

desired confluency (e.g., 50-70%).

Cancer Cell Seeding: Add the cancer cells directly on top of the Hs27 fibroblast layer. The

ratio of fibroblasts to cancer cells should be optimized based on the experimental goals.

Co-incubation: Culture the cells together in a medium that supports the growth of both cell

types.

Analysis: Analyze the co-culture at desired time points. If distinguishing between the two cell

populations is necessary, consider pre-labeling one cell type with a fluorescent dye or using

cell-type-specific antibodies for analysis by flow cytometry or immunofluorescence.

Protocol for Indirect Co-culture using Transwell Inserts:

Fibroblast Seeding: Seed Hs27 cells in the lower chamber of a transwell plate.

Insert Placement: Once the fibroblasts have adhered, place the transwell inserts (with a

permeable membrane) into the wells.

Second Cell Type Seeding: Seed the second cell type (e.g., cancer cells or immune cells)

into the upper chamber of the transwell insert.

Co-incubation: Culture the cells together, allowing for the exchange of soluble factors across

the permeable membrane.

Analysis: Analyze the cells in both the upper and lower chambers separately.

Signaling Pathways and Visualizations
Fibroblasts are key players in numerous signaling pathways that regulate tissue homeostasis,

wound healing, and disease progression. The following diagrams illustrate some of the key

pathways relevant to Hs27 cells.
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Wnt/β-catenin Signaling in Fibroblasts
The Wnt/β-catenin signaling pathway is crucial for fibroblast activation and has been implicated

in fibrosis.[7][8][9][10] In the canonical pathway, Wnt ligands bind to Frizzled receptors and

LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which

then activates target gene expression.
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Caption: Canonical Wnt/β-catenin signaling pathway in fibroblasts.

TGF-β Signaling in Fibroblasts
Transforming growth factor-beta (TGF-β) is a potent inducer of fibroblast activation and

extracellular matrix deposition, playing a key role in wound healing and fibrosis.[11][12][13]

TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad proteins,

which then translocate to the nucleus to regulate gene expression.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5702388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3280691/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2017.00183/full
https://www.benchchem.com/product/b10824631?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2797873/
https://pubmed.ncbi.nlm.nih.gov/9012786/
https://www.researchgate.net/figure/TGF-b1-induces-biological-effects-in-human-skin-dermal-fibroblasts-HDFs-in-a_fig3_263671541
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
TGF-β TGF-β RII TGF-β RI

+P
Smad2/3

+P

Smad2/3-Smad4
Complex

Smad4
Nucleus

Target Gene
Expression

(e.g., Collagen, α-SMA)

Click to download full resolution via product page

Caption: TGF-β/Smad signaling pathway in fibroblasts.

Fibroblast-Mediated Angiogenesis
Fibroblasts play a critical role in angiogenesis by secreting various growth factors and

remodeling the extracellular matrix.[14][15][16][17] A study on Hs27 cells treated with a herbal

formula showed activation of angiogenesis-related pathways.[18] This diagram illustrates the

general role of fibroblasts in promoting the formation of new blood vessels.
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Caption: Role of Hs27 fibroblasts in promoting angiogenesis.

Experimental Workflow: Co-culture of Hs27 and Cancer
Cells
This workflow outlines the key steps in a direct co-culture experiment to investigate the

influence of Hs27 fibroblasts on cancer cell behavior.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b10824631?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Hs27 Fibroblasts
in Culture Plate

Allow Fibroblast Adhesion
(24 hours)

Seed Cancer Cells
onto Fibroblast Layer

Co-incubate for
Desired Time Period

Analyze Co-culture

Microscopy
(Morphology, Invasion)

Flow Cytometry
(Cell Proliferation, Apoptosis)

Gene/Protein Expression
(qRT-PCR, Western Blot)

End

Click to download full resolution via product page

Caption: Experimental workflow for direct co-culture of Hs27 and cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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